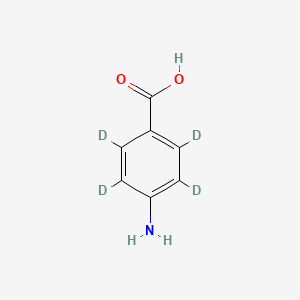
4-Aminobenzoic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzoic Acid-d4 is a deuterium-labeled derivative of 4-Aminobenzoic Acid. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms. 4-Aminobenzoic Acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . The deuterium labeling makes this compound particularly useful in various scientific research applications, especially in the field of drug development and metabolic studies .
作用机制
Target of Action
4-Aminobenzoic Acid-d4, also known as PABA-d4, is a deuterium-labeled derivative of 4-Aminobenzoic acid . The primary target of this compound is the synthesis of folate by bacteria, plants, and fungi . It is an intermediate in this process .
Mode of Action
This compound interacts with its targets by being incorporated into the synthesis of folate . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of folate . Folate is essential for the synthesis of DNA, RNA, and proteins, as well as for the maintenance and repair of cells .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of this compound is the synthesis of folate . This is crucial for many biological processes, including the synthesis of DNA, RNA, and proteins, as well as cell maintenance and repair .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of folate can be affected by the availability of chorismate and the activity of the enzymes involved in the process
生化分析
Biochemical Properties
4-Aminobenzoic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. It is an essential nutrient for many human pathogens but is dispensable for humans . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants . This vitamin-like molecule has exhibited various biological activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Sulfonamide drugs are structurally similar to PABA, and their antibacterial activity is due to their ability to interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some studies have suggested that PABA might increase the risk of cellular UV damage .
Metabolic Pathways
This compound is involved in the metabolic pathways of the synthesis of folate by bacteria, plants, and fungi . It interacts with various enzymes or cofactors in these pathways .
准备方法
Synthetic Routes and Reaction Conditions
4-Aminobenzoic Acid-d4 can be synthesized through the reduction of 4-Nitrobenzoic Acid-d4. The process involves the following steps:
Nitration: 4-Deuterobenzoic Acid is nitrated to form 4-Nitrobenzoic Acid-d4.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-Deuterobenzoic Acid are nitrated.
Catalytic Reduction: The nitro group is reduced using catalytic hydrogenation, which is more efficient for large-scale production.
化学反应分析
Types of Reactions
4-Aminobenzoic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form 4-Nitrobenzoic Acid-d4.
Reduction: The carboxyl group can be reduced to form 4-Aminobenzyl Alcohol-d4.
Substitution: The amino group can participate in substitution reactions to form derivatives such as 4-Acetamidobenzoic Acid-d4.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products
Oxidation: 4-Nitrobenzoic Acid-d4.
Reduction: 4-Aminobenzyl Alcohol-d4.
Substitution: 4-Acetamidobenzoic Acid-d4.
科学研究应用
4-Aminobenzoic Acid-d4 is extensively used in scientific research due to its unique properties:
Drug Development: It serves as a tracer in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Metabolic Studies: Used in studies to trace metabolic pathways and understand the role of folate synthesis in bacteria, plants, and fungi.
Biochemical Research: Employed in enzyme inhibition studies to explore the inhibition mechanisms of specific enzymes.
UV Protection Research: Its UV-absorbing properties make it a key ingredient in sunscreen formulations.
相似化合物的比较
Similar Compounds
4-Aminobenzoic Acid: The non-deuterated form, used similarly in folate synthesis.
4-Nitrobenzoic Acid-d4: An oxidized form used in different chemical reactions.
4-Acetamidobenzoic Acid-d4: A derivative formed through substitution reactions.
Uniqueness
4-Aminobenzoic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracing in metabolic studies and drug development, as deuterium-labeled compounds exhibit different nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles compared to their non-deuterated counterparts .
属性
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
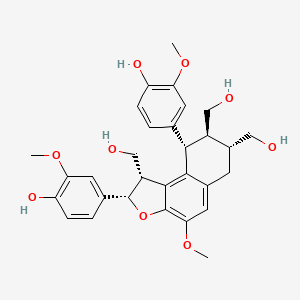
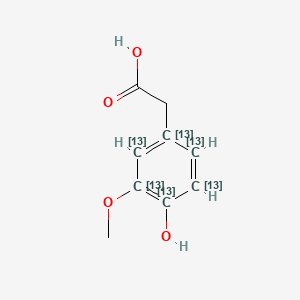
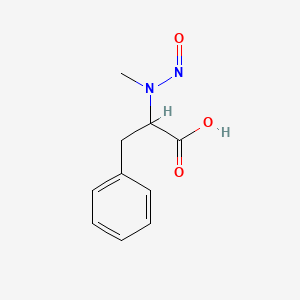

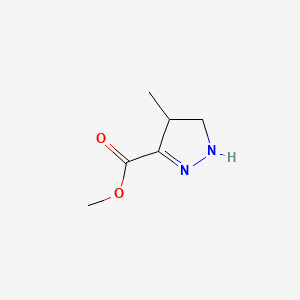
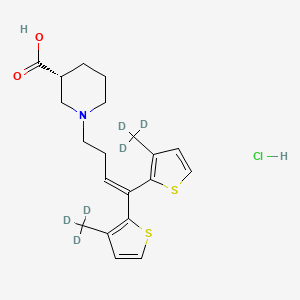
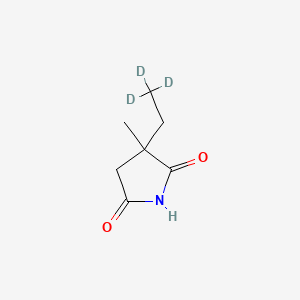
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)


![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)

